molecular formula C17H26ClN3OS B2764367 N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1217029-52-1

N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2764367
CAS No.: 1217029-52-1
M. Wt: 355.93
InChI Key: YMRSREUXJXHQLJ-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic acetamide derivative characterized by a benzo[d]thiazol core substituted with methyl groups at positions 4 and 5, coupled with a diethylaminoethyl side chain. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3OS.ClH/c1-6-19(7-2)10-11-20(14(5)21)17-18-16-13(4)12(3)8-9-15(16)22-17;/h8-9H,6-7,10-11H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRSREUXJXHQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2C)C)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and promising biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a diethylaminoethyl group attached to a 4,5-dimethylbenzo[d]thiazole moiety, contributing to its unique chemical properties. Its molecular formula is C24H29ClN3OSC_{24}H_{29}ClN_{3}OS with a molecular weight of approximately 407.6 g/mol .

Structural Characteristics

Property Value
Molecular FormulaC24H29ClN3OS
Molecular Weight407.6 g/mol
CAS Number1215691-60-3
Functional GroupsDiethylamino, Benzothiazole

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The diethylamino group may enhance its binding affinity to enzymes and receptors, while the benzothiazole moiety can participate in hydrogen bonding with biological molecules.

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit significant anticonvulsant activity. In a study involving the maximal electroshock seizure (MES) test, compounds similar to N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide demonstrated ED50 values of 15.4 mg/kg and 18.6 mg/kg, indicating promising anticonvulsant properties compared to standard drugs like phenytoin .

Neuroprotective Effects

In vivo studies have shown that related compounds can mitigate oxidative stress and neuroinflammation induced by ethanol exposure. The treatment with these compounds led to significant reductions in markers such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2), suggesting potential neuroprotective effects .

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. The presence of the diethylamino group may enhance its efficacy in interacting with inflammatory pathways.

Study on Anticonvulsant Activity

In an experimental setup, two synthesized compounds (5b and 5q) were tested for their anticonvulsant efficacy using the MES test. The protective indices were found to be significantly higher than those of established anticonvulsants:

Compound ED50 (mg/kg) Protective Index
5b15.420.7
5q18.634.9

These results indicate that the synthesized derivatives could serve as leads for developing new anticonvulsant medications .

Neuroprotective Study

A recent study evaluated the effects of related compounds on ethanol-induced neurodegeneration:

Treatment GSH (mg/1100 g Tissue) GST (pmol) i-NOS (pmol) LPO
Saline54.88 ± 3.7840.42 ± 1.3021.02 ± 7.6179.32 ± 0.70
Ethanol3.30 ± 0.972.78 ± 0.4585 ± 6224.54 ± 4.32
Ethanol + Compound34.3 ± 2.428.05 ± 4.363.15 ± 3.8160.45 ± 8.9

The data showed significant improvements in oxidative stress markers when treated with the compound, suggesting its potential as a neuroprotective agent .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by the following:

  • Molecular Formula : C₁₈H₂₁ClN₄O₃S
  • Molecular Weight : Approximately 440.96 g/mol

This unique structure contributes to its solubility and bioavailability, making it suitable for various biological assays.

Biological Activities

N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride exhibits multiple biological activities, which are summarized in the following table:

Activity Type Findings
Anti-inflammatory Inhibits cyclooxygenase-2 (COX-2); potential NSAID properties
Antimicrobial Effective against bacteria and fungi; MIC as low as 50 μg/mL
Antitumor Moderate inhibition of cancer cell lines

Anti-inflammatory Activity

Research indicates that this compound can inhibit COX-2, an enzyme involved in the inflammatory process. Docking studies have shown favorable binding interactions with COX-2, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) .

Antimicrobial Effects

In vitro tests have demonstrated that derivatives of benzothiazole compounds, including this one, exhibit significant antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) for certain derivatives has been reported as low as 50 μg/mL against various pathogens .

Antitumor Activity

Studies on benzothiazole derivatives similar to this compound have shown promise in inhibiting cancer cell proliferation. Compounds were tested against human cancer cell lines, revealing moderate to high inhibitory effects .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of Benzothiazole Moiety : Reaction of thiazole precursors with aryl halides.
  • Amidation Reaction : The benzothiazole derivative is reacted with diethylaminoethylamine to form the amide bond.
  • Hydrochloride Formation : Conversion of the base form into its hydrochloride salt for enhanced stability and solubility.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structural integrity and purity of the final product .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

  • Anti-inflammatory Studies : A study evaluated its ability to inhibit COX-2, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Screening : Various derivatives were tested for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, demonstrating significant activity.
  • Antitumor Research : Compounds similar to this compound were assessed for their effects on human cancer cell lines, indicating moderate to high levels of inhibition .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its benzo[d]thiazol ring and diethylaminoethyl group, which differentiate it from other acetamides. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Primary Application Notable Properties
Target Compound Benzo[d]thiazol 4,5-dimethyl; diethylaminoethyl Pharmaceutical (theoretical) High lipophilicity, potential CNS activity
Lidocaine Hydrochloride Dimethylphenyl Diethylamino Local anesthetic Sodium channel blockade; rapid onset
Alachlor Chloroacetamide 2,6-diethylphenyl; methoxymethyl Herbicide Inhibits plant cell division; chloro-substituted
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazol 2,6-dichlorophenyl Antimicrobial research Hydrogen-bonding stabilizes crystal structure

Pharmacological and Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound improves water solubility compared to neutral analogs, similar to lidocaine hydrochloride .
  • Metabolic Stability : Methyl groups on the benzo[d]thiazol ring may reduce oxidative metabolism compared to unsubstituted thiazoles .

Research Findings and Implications

Comparative Efficacy

  • Versus Lidocaine : The target compound’s benzo[d]thiazol ring could prolong duration of action due to increased protein binding, but may reduce potency compared to lidocaine’s simpler aromatic system .

Q & A

Q. What are the recommended synthetic routes for synthesizing N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with ketones or aldehydes under acidic conditions .
  • Step 2 : Introduction of the diethylaminoethyl group by reacting the thiazole intermediate with diethylaminoethyl halides in the presence of a base (e.g., NaH) .
  • Step 3 : Acetamide formation using chloroacetyl chloride or analogous reagents, followed by purification via flash chromatography (n-hexane/ethyl acetate) .
    Key Conditions : Microwave-assisted synthesis may reduce reaction times (e.g., 80°C, 30 minutes) , while solvent choice (acetonitrile or DMF) impacts yield .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation, focusing on the diethylaminoethyl group (δ 2.5–3.5 ppm for N-CH2) and aromatic protons (δ 6.5–8.0 ppm) .
  • Mass Spectrometry (MS) : To verify molecular weight (expected ~450–500 g/mol based on analogs) .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% recommended for biological assays) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous buffers. Solubility in PBS (pH 7.4) can be enhanced with 0.1% Tween-80 .
  • Stability : Stable at −20°C for long-term storage. Degradation occurs above 150°C (per TGA data from analogs) .

Q. What preliminary biological activities have been observed in related compounds?

Analogous benzo[d]thiazol-2-yl acetamides exhibit:

  • Enzyme inhibition : e.g., Mdm2 ubiquitin ligase inhibition (IC50 ~10–50 µM) .
  • Anticancer activity : Apoptosis induction in cancer cell lines (e.g., HepG2) via p53 pathway modulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Parameter Optimization Strategy Evidence
Solvent Use acetonitrile for faster kinetics vs. DMF for higher yields .
Temperature Microwave-assisted heating (80–100°C) reduces time by 50% .
Catalyst Add K2CO3 (1.5 eq) to facilitate amide bond formation .

Q. What mechanisms underlie conflicting bioactivity data between in vitro and in vivo studies?

  • In vitro vs. in vivo discrepancies may arise from:
    • Poor pharmacokinetic properties (e.g., rapid metabolism of the diethylaminoethyl group) .
    • Off-target effects in complex biological systems.
  • Resolution : Perform metabolite profiling (LC-MS/MS) and use prodrug strategies to enhance stability .

Q. How does the compound’s structural flexibility influence its interaction with biological targets?

  • The diethylaminoethyl group enhances membrane permeability via cation-π interactions .
  • The 4,5-dimethylbenzo[d]thiazole moiety provides planar rigidity for hydrophobic binding pockets (e.g., enzyme active sites) .
  • Methodological validation : Molecular docking (AutoDock Vina) and site-directed mutagenesis to identify critical residues .

Q. What advanced techniques are recommended for analyzing degradation products?

  • Tandem Mass Spectrometry (MS/MS) : Identify fragmentation patterns of hydrolyzed amide bonds .
  • X-ray Crystallography : Resolve crystal structures of degradation byproducts (e.g., free thiazole derivatives) .

Q. How can researchers address low reproducibility in biological assays?

  • Standardize protocols : Use fixed DMSO concentrations (<0.1%) to avoid solvent toxicity .
  • Control for batch variability : Characterize each synthesis batch via HPLC and NMR .

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in reported enzyme inhibition potencies?

  • Potential causes :
    • Assay conditions (e.g., ATP concentration in kinase assays) .
    • Compound aggregation at high concentrations.
  • Solutions :
    • Validate assays with orthogonal methods (e.g., SPR vs. fluorescence polarization).
    • Perform dynamic light scattering (DLS) to detect aggregates .

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